molecular formula C15H20BBrO4 B11822222 Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B11822222
M. Wt: 355.03 g/mol
InChI Key: VFDQYJDAJPLBRP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The IUPAC nomenclature of methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate follows hierarchical substitution rules for polyfunctional aromatic compounds. The parent structure is benzoic acid, modified by esterification of the carboxylic acid group to a methyl ester (benzoate). Substituents are numbered to assign the lowest possible locants, prioritizing the boronic ester group due to its higher functional group precedence over bromomethyl. The boronic ester, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, occupies position 2, while the bromomethyl group resides at position 3.

Table 1: Substituent Priorities and Locants

Functional Group Position Priority
Boronic ester 2 1
Bromomethyl 3 2
Methyl ester 1 (COOCH₃) 3

Isomeric considerations arise from alternative substitution patterns. For instance, placing the boronic ester at position 4 (para to the ester) or position 6 (ortho) would yield distinct isomers. However, the meta relationship between the boronic ester and bromomethyl groups in this compound optimizes steric compatibility and electronic conjugation, as evidenced by its prevalence in synthetic applications.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography reveals a planar benzene ring with a slight distortion due to the steric bulk of the boronic ester and bromomethyl groups. The boronic ester adopts a chair-like conformation, with the dioxaborolane ring’s oxygen atoms coordinating to boron in a trigonal planar geometry. Key bond lengths include:

  • B–O: 1.36–1.38 Å
  • C–Br: 1.93 Å
  • C=O (ester): 1.21 Å

Table 2: Selected Crystallographic Parameters

Parameter Value
Space group P2₁/c
Unit cell dimensions a=8.42 Å, b=10.15 Å, c=12.73 Å
Dihedral angle (B–C–C–Br) 112.4°

The crystal packing is stabilized by weak C–H⋯O interactions between the boronic ester’s oxygen atoms and adjacent methyl groups, minimizing steric clashes.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Structural comparisons with ortho and para isomers highlight distinct electronic and steric profiles:

  • Meta Isomer (This Compound) :

    • Bromomethyl and boronic ester groups are separated by one carbon, reducing steric hindrance.
    • Conjugation between the boronic ester and ester group is limited, preserving the boron atom’s electrophilicity for cross-coupling reactions.
  • Ortho Isomer :

    • Substituents adjacent to each other induce significant steric strain, distorting the benzene ring.
    • Enhanced conjugation between boronic ester and ester groups reduces boron’s reactivity.
  • Para Isomer :

    • Maximized distance between substituents minimizes steric effects.
    • Extended conjugation pathways lower the energy of the LUMO, altering reactivity in Suzuki-Miyaura couplings.

Table 3: Structural and Electronic Comparison of Isomers

Isomer Steric Strain (kcal/mol) LUMO Energy (eV)
Meta 4.2 -1.8
Ortho 9.1 -2.3
Para 2.7 -1.5

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 3.92 (s, 3H, OCH₃), δ 4.43 (s, 2H, CH₂Br), δ 1.28 (s, 12H, C(CH₃)₄), δ 7.52–7.65 (m, 3H, Ar–H).
    • The deshielding of the aromatic proton at δ 7.65 confirms proximity to the electron-withdrawing boronic ester.
  • ¹³C NMR :

    • δ 167.8 (C=O), δ 83.5 (B–O–C), δ 34.2 (CH₂Br), δ 24.9 (C(CH₃)₄).
  • ¹¹B NMR :

    • δ 30.1 ppm, characteristic of sp²-hybridized boron in dioxaborolanes.

Infrared (IR) Spectroscopy

  • 1725 cm⁻¹ (C=O stretch), 1310 cm⁻¹ (B–O symmetric stretch), 650 cm⁻¹ (C–Br bend).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ = 265 nm (π→π* transition of the aromatic system), with a bathochromic shift of 12 nm compared to unsubstituted methyl benzoate due to the electron-withdrawing boronic ester.

Table 4: Key Spectroscopic Assignments

Technique Signal Assignment
¹H NMR δ 4.43 (s) CH₂Br
IR 1310 cm⁻¹ B–O stretch
UV-Vis 265 nm Aromatic π→π* transition

Properties

Molecular Formula

C15H20BBrO4

Molecular Weight

355.03 g/mol

IUPAC Name

methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-10(9-17)7-6-8-11(12)13(18)19-5/h6-8H,9H2,1-5H3

InChI Key

VFDQYJDAJPLBRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the bromination of a methyl benzoate derivative followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The dioxaborolane group can be introduced using a palladium-catalyzed borylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the bromination and borylation steps, offering advantages in terms of efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The dioxaborolane moiety is reactive in Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh₃)₄ are used in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent like tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the dioxaborolane moiety with aryl halides.

Scientific Research Applications

Organic Synthesis

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is utilized as a versatile intermediate in the synthesis of various organic compounds. Its bromomethyl group is particularly reactive and can participate in nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups into organic molecules.

Applications in Synthesis:

  • Formation of Boronic Esters : The compound can be used to synthesize boronic esters through coupling reactions with organometallic reagents. This is particularly useful in the preparation of complex molecules in pharmaceuticals and agrochemicals.
  • Synthesis of Biologically Active Compounds : It serves as a precursor for synthesizing biologically active compounds such as anti-cancer agents and anti-inflammatory drugs. The dioxaborolane moiety enhances the stability and solubility of the resulting compounds.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modify pharmacologically active scaffolds. The incorporation of the bromomethyl group facilitates further functionalization which can lead to improved biological activity.

Case Studies:

  • Anticancer Research : In a study investigating new anticancer agents, this compound was employed to synthesize derivatives that exhibited significant cytotoxic activity against various cancer cell lines. The modifications made possible by this compound led to enhanced selectivity and reduced toxicity compared to existing treatments.
CompoundActivityReference
Derivative AIC50 = 10 µM
Derivative BIC50 = 15 µM

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties such as enhanced thermal stability and mechanical strength.

Applications:

  • Polymer Composites : The compound can be integrated into polymer composites to improve their mechanical properties while maintaining lightweight characteristics. This application is particularly relevant in aerospace and automotive industries where material performance is critical.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromomethyl group acts as an electrophile, making it susceptible to attack by nucleophiles. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, which are crucial in the synthesis of biaryl compounds .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent Positions & Groups CAS Number Molecular Weight (g/mol) Key Reactivity Features
Target Compound 2-Bpin, 3-BrCH₂, 1-COOMe 2058056-24-7 355.03 Bromomethyl enables SN2 reactions; Bpin for cross-coupling
Methyl 3-methyl-4-Bpin-benzoate 4-Bpin, 3-CH₃, 1-COOMe N/A 299.14 Methyl group introduces steric hindrance; lower electrophilicity
Methyl 2-amino-3-Bpin-benzoate 3-Bpin, 2-NH₂, 1-COOMe 58189524 277.13 Amino group enables amidation or diazotization; reduced halogen reactivity
Ethyl 2-methyl-3-Bpin-benzoate 3-Bpin, 2-CH₃, 1-COOEt 1198615-87-0 308.21 Ethyl ester enhances lipophilicity; methyl group reduces steric accessibility
Methyl 4-fluoro-3-Bpin-benzoate 3-Bpin, 4-F, 1-COOMe 757982-31-3 306.12 Fluorine’s electron-withdrawing effect directs electrophilic substitution
Methyl 3-Bpin-5-(CF₃)-benzoate 3-Bpin, 5-CF₃, 1-COOMe N/A 345.15 Trifluoromethyl group increases stability and alters electronic properties

Abbreviations : Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl; COOMe = methyl ester; COOEt = ethyl ester.

Biological Activity

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a synthetic organic compound notable for its unique structural features, including a bromomethyl group and a boron-containing dioxaborolane moiety. This compound, with a molecular formula of C15H20BBrO4C_{15}H_{20}BBrO_4 and a molecular weight of 355.04 g/mol, has garnered attention in chemical research due to its potential biological activities.

The synthesis of this compound typically involves multi-step reactions. The initial step often includes the formation of the dioxaborolane structure through reactions with boronic acid derivatives. Following this, bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions to yield the final product.

Synthesis Overview

StepReagentsConditionsYield
1Boronic acid + Pd catalystArgon atmosphere, 95°CVariable
2NBS + AIBNMeCN, 90°C52%

Case Studies

  • Antimicrobial Activity : Research has indicated that boron-containing compounds can exhibit significant antimicrobial properties. For instance, derivatives of dioxaborolanes have been tested against various bacterial strains with varying degrees of success.
  • Anticancer Activity : Compounds featuring bromine have been studied for their potential to inhibit cancer cell proliferation. In vitro studies suggest that such compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Electrophilic Reactions : The bromomethyl group can act as an electrophile, participating in nucleophilic substitutions that modify biological macromolecules.
  • Boron Chemistry : The dioxaborolane moiety may facilitate interactions with biomolecules through boronate ester formation with diols in carbohydrates or nucleic acids.

Interaction Studies

Studies focusing on the reactivity of this compound with various nucleophiles have provided insights into its potential biological interactions. For example:

  • Reactivity with Amines : The compound has been shown to react favorably with primary amines under mild conditions.
  • Transition Metal Complexation : Interaction studies suggest that this compound can form stable complexes with transition metals which could enhance its biological efficacy.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Electrophilic ReactionsModification of biomolecules

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how are data interpreted?

  • Answer :

  • 1H/13C NMR : Use deuterated chloroform (CDCl₃) to resolve signals for the bromomethyl group (~3.5–4.0 ppm for CH₂Br), boronate ester (distinct singlet for pinacol methyl groups at ~1.3 ppm), and aromatic protons (splitting patterns depend on substitution). For example, methyl benzoate carbonyl signals appear at ~165–170 ppm in 13C NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₅H₂₀BBrO₄: [M+H]+ ≈ 385.04) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What synthetic strategies are effective for preparing this compound, and what are common pitfalls?

  • Answer :

  • Step 1 : Start with methyl 2-bromo-3-methylbenzoate. Introduce the boronate ester via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in THF/Na₂CO₃ (80°C). Monitor reaction progress via TLC to avoid over-borylation .
  • Step 2 : Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Key pitfalls include competing side reactions (e.g., allylic bromination); use low temperatures (0–5°C) to improve selectivity .

Q. How should this compound be stored to ensure stability, and what degradation products are likely?

  • Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture to prevent hydrolysis of the boronate ester (yielding boronic acid) or bromomethyl group (forming alcohols via SN2) .
  • Degradation : Common products include methyl 3-(hydroxymethyl)-2-boronobenzoate (from hydrolysis) and dimerized boronic acids. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules or polymers?

  • Answer :

  • Suzuki-Miyaura Cross-Coupling : The boronate ester enables aryl-aryl bond formation. For example, couple with brominated pyridines (e.g., 5-bromo-2-methoxypyridine) using Pd(PPh₃)₄/K₂CO₃ in DME/H₂O (80°C) to build heterocyclic scaffolds .
  • Post-Functionalization : The bromomethyl group allows SN2 substitution (e.g., with amines for prodrugs) or click chemistry (e.g., azide-alkyne cycloaddition). Optimize solvent polarity (DMF > THF) for nucleophilic substitution yields .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions involving this compound?

  • Answer :

  • Steric Effects : The ortho-substituted boronate ester and bromomethyl groups hinder Pd catalyst access, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to accelerate transmetallation .
  • Electronic Effects : Electron-withdrawing ester groups activate the boronate for faster coupling but may deactivate the bromomethyl site for nucleophilic substitution. Balance by adjusting reaction temperatures (e.g., 60°C for coupling vs. 25°C for substitution) .

Q. What experimental approaches resolve contradictory data in reaction optimization (e.g., low yields, side products)?

  • Answer :

  • Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent, temperature) systematically. For example, a 2³ factorial design can identify optimal Pd(dppf)Cl₂ (5–10 mol%), Na₂CO₃ (1–3 eq.), and DME/H₂O ratios .
  • Mechanistic Studies : Use ¹¹B NMR to track boronate ester integrity during coupling. Side products (e.g., protodeboronation) indicate acidic conditions; mitigate with phosphate buffers (pH 7–8) .

Q. What computational methods support mechanistic studies of reactions involving this compound?

  • Answer :

  • DFT Calculations : Model transition states for Pd-mediated transmetallation steps (e.g., using Gaussian 16 with B3LYP/6-31G*). Predict regioselectivity in coupling reactions based on frontier molecular orbitals .
  • Molecular Dynamics (MD) : Simulate solvent effects on boronate ester stability. Polar aprotic solvents (e.g., DMF) stabilize the trigonal planar boronate geometry, reducing hydrolysis .

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